molecular formula C13H8Cl3NO3 B14712659 Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate CAS No. 13562-03-3

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate

Cat. No.: B14712659
CAS No.: 13562-03-3
M. Wt: 332.6 g/mol
InChI Key: XOQVMLWEVJIYNT-UHFFFAOYSA-N
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Description

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring attached to a carbamate group, which is further linked to a trichloroacetyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate typically involves the reaction of naphthalen-1-ylamine with trichloroacetyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Naphthalen-1-ylamine and trichloroacetyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane at a temperature range of 0-25°C.

    Procedure: Naphthalen-1-ylamine is dissolved in the solvent, and trichloroacetyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then allowed to stir for several hours until the completion of the reaction.

    Workup: The reaction mixture is quenched with water, and the organic layer is separated. The product is purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trichloroacetyl group is replaced by other nucleophiles.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield naphthalen-1-ylamine and trichloroacetic acid.

    Oxidation and Reduction: The naphthalene ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Hydrolysis Conditions: Acidic hydrolysis is typically carried out using hydrochloric acid, while basic hydrolysis involves sodium hydroxide.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.

    Hydrolysis Products: Naphthalen-1-ylamine and trichloroacetic acid are the primary products of hydrolysis.

    Oxidation and Reduction Products: Oxidation can lead to naphthoquinones, while reduction can yield dihydronaphthalenes.

Scientific Research Applications

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate has found applications in several scientific research areas:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate involves its interaction with specific molecular targets. The trichloroacetyl group is known to act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-2-yl (2,2,2-trichloroacetyl)carbamate: Similar structure but with the naphthalene ring attached at the 2-position.

    Naphthalen-1-yl (2,2,2-trichloroacetyl)urea: Contains a urea group instead of a carbamate group.

    Naphthalen-1-yl (2,2,2-trichloroacetyl)thiocarbamate: Contains a thiocarbamate group instead of a carbamate group.

Uniqueness

Naphthalen-1-yl (2,2,2-trichloroacetyl)carbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

13562-03-3

Molecular Formula

C13H8Cl3NO3

Molecular Weight

332.6 g/mol

IUPAC Name

naphthalen-1-yl N-(2,2,2-trichloroacetyl)carbamate

InChI

InChI=1S/C13H8Cl3NO3/c14-13(15,16)11(18)17-12(19)20-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,17,18,19)

InChI Key

XOQVMLWEVJIYNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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